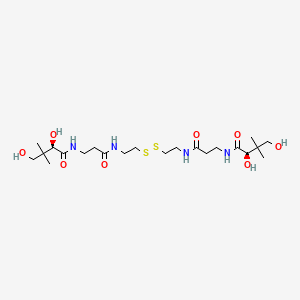
trans-4-Decen-1-al
Übersicht
Beschreibung
trans-4-Decen-1-al: is an organic compound with the molecular formula C10H18O . It is a pale yellow liquid known for its powerful aldehydic, orange-like, green, and floral odor. This compound is commonly used in fragrances to create fresh, natural, citrus-like notes .
Wirkmechanismus
Target of Action
Trans-4-Decen-1-al is primarily used in the fragrance industry . It is known for its powerful aldehydic, orange-like, green, floral odor . The primary targets of this compound are olfactory receptors, which are responsible for the sense of smell .
Mode of Action
The compound interacts with its targets, the olfactory receptors, by binding to them and triggering a neural response. This interaction results in the perception of a distinct, pleasant odor .
Biochemical Pathways
It is known that the compound plays a role in the olfactory signaling pathway, which is responsible for the sense of smell .
Pharmacokinetics
Its distribution, metabolism, and excretion would depend on various factors, including the concentration used and the individual’s metabolic rate .
Result of Action
The primary result of the action of this compound is the perception of a pleasant, citrus-like odor . This makes it a valuable ingredient in the creation of various fragrances .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry location out of direct heat and light to maintain its stability . Furthermore, the perceived intensity and quality of the odor can be influenced by the concentration of the compound and the medium in which it is presented .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans-4-Decen-1-al can be synthesized through the reaction of 1-octen-3-ol with ethyl vinyl ether . The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The production process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: trans-4-Decen-1-al undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: Substitution reactions can replace the aldehyde group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the aldehyde group.
Wissenschaftliche Forschungsanwendungen
trans-4-Decen-1-al has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Vergleich Mit ähnlichen Verbindungen
- trans-2-Decen-1-al
- trans-2-Decenal
- Decyl aldehyde
Comparison: trans-4-Decen-1-al is unique due to its specific structural configuration and odor profile. While similar compounds like trans-2-Decen-1-al and trans-2-Decenal also have aldehydic properties, they differ in their molecular structure and resulting scent characteristics. Decyl aldehyde, on the other hand, has a different chain length and odor profile, making this compound distinct in its applications and properties .
Eigenschaften
IUPAC Name |
(E)-dec-4-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,10H,2-5,8-9H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRKZMLUDFBPAO-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052338, DTXSID0067555 | |
| Record name | 4-Decenal, (4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Decenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with an orange-like, fatty odour | |
| Record name | 4-Decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/654/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol and most fixed oils; insoluble in water | |
| Record name | 4-Decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/654/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.843-0.850 | |
| Record name | 4-Decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/654/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
65405-70-1, 30390-50-2 | |
| Record name | trans-4-Decen-1-al | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65405-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Decenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030390502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Decenal, (4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065405701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Decenal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Decenal, (4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Decenal, (4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Decenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-4-decenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DECENAL, (4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ74B5801J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4-Decenal is a key aroma compound found in various natural sources, contributing to their distinct scents.
- Citrus fruits: In citrus fruits like yuzu (Citrus junos Sieb. ex Tanaka), 4-Decenal contributes to the characteristic fresh aroma []. The presence of 4-Decenal alongside other aldehydes like octanal contributes to the citrus-like scent of Crested Auklet feathers [].
- Olive oil: 4-Decenal is one of the key aroma compounds found in extra virgin olive oils from different regions [].
- Coriander: It is a major constituent in the essential oil of Coriandrum sativum inflorescence [].
- Salam leaf: Significant amounts of 4-Decenal are present in the essential oil of salam leaf (Syzygium polyanthum) [, , ].
A: The aroma of 4-Decenal is described as citrus-like, waxy, or fatty, depending on its concentration and the matrix it is present in [, , ].
ANone: 4-Decenal has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.
A: Incorporating 4-Decenal into a monoolein/water system forming reverse hexagonal (HII) mesophases allows for controlled release. At temperatures between 40-60 °C, the HII mesophase transitions to an isotropic micellar phase, facilitating the release of 4-Decenal. This release profile is dependent on the compound's chemical structure and location within the mesophase [].
A: 4-Decenal has shown insecticidal activity against Drosophila melanogaster larvae. The essential oil of Cymbocarpum erythraeum, rich in 4-Decenal, exhibited strong larvicidal effects [].
ANone: Several techniques are used to analyze 4-Decenal:
- Gas Chromatography-Mass Spectrometry (GC-MS): This widely used method separates and identifies volatile compounds like 4-Decenal in complex mixtures [, , , , , , , ].
- Gas Chromatography-Olfactometry (GC-O): This technique combines gas chromatography with sensory evaluation, allowing researchers to identify and characterize the odor-active compounds, including 4-Decenal, responsible for a particular aroma profile [, , , ].
- Aroma Extract Dilution Analysis (AEDA): AEDA helps pinpoint the most potent odorants in a sample by progressively diluting an aroma extract. Compounds like 4-Decenal are identified based on their flavor dilution (FD) factors [, , , , ].
- Headspace Solid-Phase Microextraction (HS-SPME): This technique extracts volatile compounds from the headspace above a sample, concentrating them for analysis by GC-MS, which is particularly useful for studying the changes in volatile compounds like 4-Decenal during oxidation processes [].
- Electronic Nose (E-Nose): This technology uses sensor arrays to detect and discriminate between complex odor profiles, providing a rapid and sensitive method for monitoring changes in volatile compounds like 4-Decenal during food processing or storage [].
ANone: Further investigation into 4-Decenal could explore:
- Encapsulation and Controlled Release: Optimizing encapsulation techniques using systems like HII mesophases could lead to novel applications in food preservation, fragrance delivery, and pest control [].
- Structure-Activity Relationship Studies: Investigating the impact of modifications to the 4-Decenal structure on its aroma, sensory perception, and biological activity could lead to the development of novel flavoring agents and insect repellents [].
- Sensory Perception Mechanisms: Understanding how 4-Decenal interacts with olfactory receptors and contributes to flavor perception in humans can provide insights for developing more appealing food products and fragrances [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3428107.png)







![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3428158.png)
![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B3428183.png)
